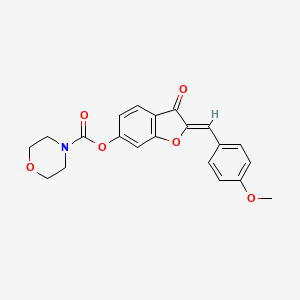
N-(4-(4-乙基苯基)噻唑-2-基)-3-对甲苯磺酰丙酰胺
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
Thiazole derivatives, such as the one you mentioned, are known to have various medicinal properties like anti-inflammatory, antibacterial, antifungal, antitubercular, and antitumor activities . They are often synthesized to study their pharmacological activities .
Molecular Structure Analysis
The molecular structure of similar compounds is often confirmed by their physicochemical properties and spectroanalytical data (NMR, IR and elemental) .科学研究应用
Sure! Here is a comprehensive analysis of the scientific research applications of N-(4-(4-ethylphenyl)thiazol-2-yl)-3-tosylpropanamide, also known as N-[4-(4-ethylphenyl)-1,3-thiazol-2-yl]-3-(4-methylbenzenesulfonyl)propanamide:
Antimicrobial Activity
N-(4-(4-ethylphenyl)thiazol-2-yl)-3-tosylpropanamide: has shown promising antimicrobial properties. Thiazole derivatives, including this compound, have been studied for their ability to inhibit the growth of various bacterial and fungal strains. The presence of the thiazole ring is crucial for its antimicrobial efficacy, making it a potential candidate for developing new antibiotics .
Anticancer Potential
Research has indicated that thiazole-based compounds can exhibit significant anticancer activity. N-(4-(4-ethylphenyl)thiazol-2-yl)-3-tosylpropanamide has been investigated for its cytotoxic effects on cancer cells. Its mechanism involves inducing apoptosis and inhibiting cell proliferation, making it a potential therapeutic agent in cancer treatment .
Anti-inflammatory Properties
The compound has been studied for its anti-inflammatory effects. Thiazole derivatives are known to inhibit the production of pro-inflammatory cytokines and enzymes, such as COX-2. This makes N-(4-(4-ethylphenyl)thiazol-2-yl)-3-tosylpropanamide a candidate for developing anti-inflammatory drugs .
Antioxidant Activity
N-(4-(4-ethylphenyl)thiazol-2-yl)-3-tosylpropanamide: has demonstrated antioxidant properties in various studies. The compound can scavenge free radicals and reduce oxidative stress, which is beneficial in preventing cellular damage and diseases related to oxidative stress .
Antiviral Applications
Thiazole derivatives, including N-(4-(4-ethylphenyl)thiazol-2-yl)-3-tosylpropanamide , have been explored for their antiviral activities. These compounds can inhibit the replication of viruses by targeting viral enzymes or interfering with viral entry into host cells. This makes them potential candidates for antiviral drug development .
Neuroprotective Effects
Research has shown that thiazole-based compounds can have neuroprotective effects. N-(4-(4-ethylphenyl)thiazol-2-yl)-3-tosylpropanamide has been studied for its ability to protect neurons from damage caused by oxidative stress and inflammation. This suggests its potential use in treating neurodegenerative diseases .
Antidiabetic Potential
The compound has been investigated for its antidiabetic properties. Thiazole derivatives can enhance insulin sensitivity and reduce blood glucose levels, making N-(4-(4-ethylphenyl)thiazol-2-yl)-3-tosylpropanamide a potential candidate for diabetes treatment .
Antifungal Activity
N-(4-(4-ethylphenyl)thiazol-2-yl)-3-tosylpropanamide: has also been studied for its antifungal properties. The compound can inhibit the growth of various fungal species, making it a potential antifungal agent for treating fungal infections .
These applications highlight the diverse potential of N-(4-(4-ethylphenyl)thiazol-2-yl)-3-tosylpropanamide in various fields of scientific research. Each application leverages the unique properties of the thiazole ring and its derivatives, making this compound a valuable subject for further investigation.
If you have any specific questions or need more details on any of these applications, feel free to ask!
Thiazoles: having diverse biological activities 2,4-Disubstituted thiazoles as multitargated bioactive molecules
未来方向
属性
IUPAC Name |
N-[4-(4-ethylphenyl)-1,3-thiazol-2-yl]-3-(4-methylphenyl)sulfonylpropanamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C21H22N2O3S2/c1-3-16-6-8-17(9-7-16)19-14-27-21(22-19)23-20(24)12-13-28(25,26)18-10-4-15(2)5-11-18/h4-11,14H,3,12-13H2,1-2H3,(H,22,23,24) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
MJMRHSZAMUQWRR-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCC1=CC=C(C=C1)C2=CSC(=N2)NC(=O)CCS(=O)(=O)C3=CC=C(C=C3)C |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C21H22N2O3S2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
414.5 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
N-(4-(4-ethylphenyl)thiazol-2-yl)-3-tosylpropanamide | |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。

![N-(5-imidazo[1,2-a]pyrimidin-2-yl-2-methoxyphenyl)-2-(trifluoromethyl)benzamide](/img/structure/B2507575.png)

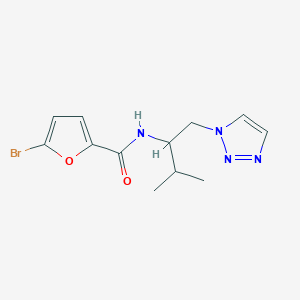
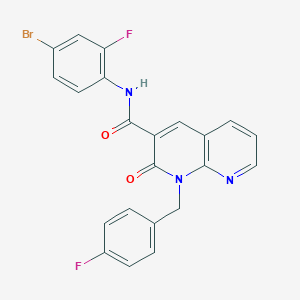
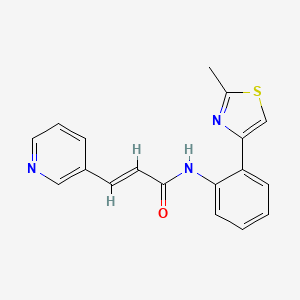
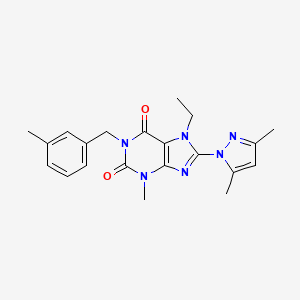
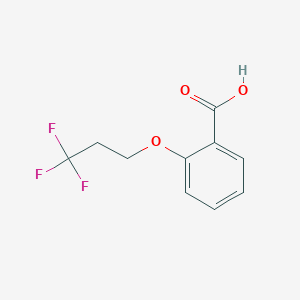
![[3-(2-Aminoethyl)pyrrolidin-1-yl]-cyclopentylmethanone](/img/structure/B2507590.png)

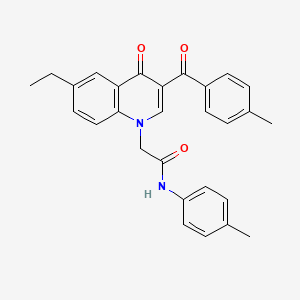

![11-(4-Butoxyphenyl)-5-{[(4-chlorophenyl)methyl]sulfanyl}-3,4,6,9,10-pentaazatricyclo[7.3.0.0^{2,6}]dodeca-1(12),2,4,7,10-pentaene](/img/structure/B2507596.png)
![N-[4-(acetylamino)phenyl]-2-{[3-(3-methoxybenzyl)-4-oxo-3,4-dihydrothieno[3,2-d]pyrimidin-2-yl]sulfanyl}acetamide](/img/structure/B2507597.png)
